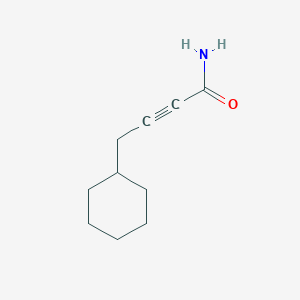![molecular formula C34H22O4 B14188052 4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde CAS No. 927894-43-7](/img/structure/B14188052.png)
4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is an organic compound with the molecular formula C28H18O4 It is a derivative of binaphthalene, featuring two benzaldehyde groups connected via ether linkages to the binaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with 4-formylphenol under basic conditions. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of binaphthalene and the aldehyde groups of 4-formylphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzoic acid.
Reduction: 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Biology: Potential use in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
Industry: Utilized in the production of advanced materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is largely dependent on its application. In the context of its use as a building block for COFs and MOFs, the compound’s aldehyde groups react with amines or other nucleophiles to form imine or other linkages, resulting in the formation of extended network structures. These structures can exhibit unique properties such as high surface area, porosity, and stability, making them suitable for applications in catalysis, gas storage, and separation.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-([1,1’-Binaphthalene]-4,4’-diyl)dibenzaldehyde: Similar structure but with different connectivity of the aldehyde groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Features a tetraphenylethylene core, used in the synthesis of aggregation-induced emission (AIE) molecules and COFs.
Uniqueness
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is unique due to its binaphthalene core, which imparts chirality and rigidity to the molecule. This structural feature can influence the compound’s reactivity and the properties of the materials derived from it, making it distinct from other similar compounds.
Propiedades
Número CAS |
927894-43-7 |
|---|---|
Fórmula molecular |
C34H22O4 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
4-[1-[2-(4-formylphenoxy)naphthalen-1-yl]naphthalen-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C34H22O4/c35-21-23-9-15-27(16-10-23)37-31-19-13-25-5-1-3-7-29(25)33(31)34-30-8-4-2-6-26(30)14-20-32(34)38-28-17-11-24(22-36)12-18-28/h1-22H |
Clave InChI |
UUFOUBLFWZAYSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


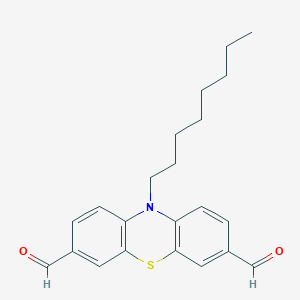
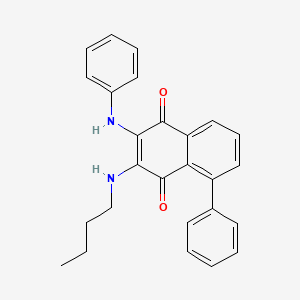
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)


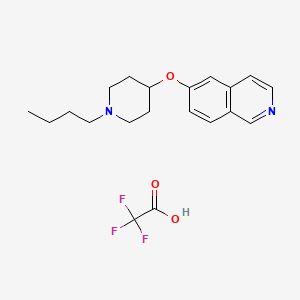
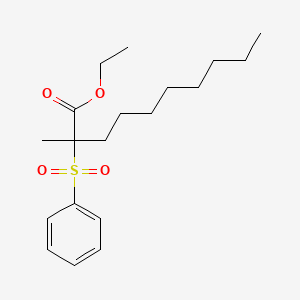
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

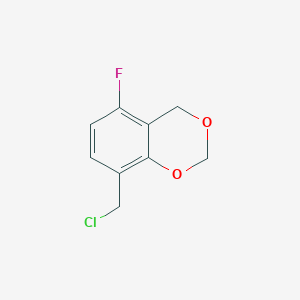
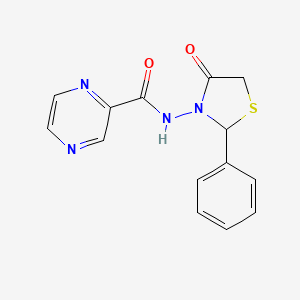

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
